N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide is a chemical compound classified under the category of sulfonamides. This compound features a piperidine ring substituted with an acetyl group and a methanesulfonamide moiety, which is significant in various pharmaceutical applications. The compound's structure allows it to interact with biological systems, making it a candidate for therapeutic use.
This compound can be sourced from various chemical suppliers and databases, including PubChem, Sigma-Aldrich, and Chemscene. It is cataloged under different identifiers, such as its Chemical Abstracts Service number and PubChem Compound ID, which facilitate its identification and procurement for research and development purposes .
The synthesis of N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide typically involves several steps, including the formation of the piperidine derivative and subsequent reactions to introduce the methanesulfonamide group.
The synthesis may require specific conditions such as controlled temperature, inert atmosphere (e.g., nitrogen), and the use of solvents like dichloromethane or dimethylformamide to facilitate reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .
N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide can undergo various chemical reactions typical for sulfonamides:
These reactions often require specific catalysts or conditions to proceed efficiently. For example, nucleophilic substitutions may require bases like sodium hydride or potassium carbonate for activation.
The mechanism of action for N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide is not fully elucidated but likely involves inhibition of specific enzymatic pathways due to its structural similarity to known inhibitors in biological systems.
Research indicates that compounds with similar structures often target enzymes related to inflammation or microbial growth inhibition. Specific studies would be required to confirm its exact mechanism in therapeutic contexts.
Relevant data should be gathered through empirical testing and literature reviews for precise characterization.
N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide has potential applications in:
Research into this compound's specific applications continues to evolve, driven by its structural properties and biological activity .
Regioselective N-acetylation of the piperidine nitrogen in the presence of other functional groups (e.g., amines, sulfonamides) is critical for synthesizing N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide. Traditional acylation methods often lack selectivity, leading to O-acetylation or sulfonamide nitrogen acylation byproducts. Recent advances address this through:
Catalytic Hydrogenation-Acetylation Tandem Approaches: Beller’s group demonstrated that heterogeneous cobalt catalysts (e.g., Co/TiO₂ nanoparticles) enable pyridine-to-piperidine hydrogenation under acid-free conditions. Subsequent in situ acetylation with acetic anhydride achieves >95% regioselectivity for the piperidine nitrogen. This method avoids competitive sulfonamide acylation due to steric hindrance from the methylene bridge and the sulfonamide’s lower nucleophilicity [1]. Reaction conditions (80°C, 20 bar H₂, water solvent) maintain the sulfonamide’s integrity while facilitating clean N-acetylation.
Metal-Assisted Chemoselective Acylation: Palladium-catalyzed hydrogenation of pyridine precursors like 3-(aminomethyl)pyridine, followed by acetic anhydride quenching in the presence of triethylamine, yields the 1-acetyl-3-(aminomethyl)piperidine intermediate. Grygorenko’s work showed that RhCl(PPh₃)₃ with excess PPh₃ (20 equiv) suppresses over-reduction and directs acetylation exclusively to the piperidine nitrogen, achieving 92% yield. The bulky phosphine ligands sterically shield the sulfonamide group, preventing N-acetylation at that site [1] [9].
Table 2: Comparative Regioselective Acetylation Methods
Method | Catalyst/Reagents | Temperature/Pressure | Yield | Regioselectivity |
---|---|---|---|---|
Hydrogenation-Acetylation | Co/TiO₂, Ac₂O | 80°C, 20 bar H₂ | 88% | >95% |
Pd-Catalyzed Hydrogenation | Pd/C, PPh₃, Ac₂O | 60°C, 10 bar H₂ | 92% | 98% |
Direct Acylation | Ac₂O, Et₃N (no metal) | 25°C, ambient | 75% | 85% |
The methylsulfonamide group in N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide serves as a versatile handle for late-stage diversification. Key functionalization strategies include:
Late-Stage Sulfonic Acid/Sulfonate Formation: Primary sulfonamides undergo activation to sulfonyl pyrroles via Paal-Knorr/Clauson-Kaas reactions using 2,5-dimethoxytetrahydrofuran and p-TsOH. Hydrolysis with KOH then delivers sulfonic acids. This method, applicable to alkyl sulfonamides like N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide, uses low-cost reagents (£20/mol) and avoids expensive NHC catalysts or pyrilium activators required in alternative routes. The sulfonyl pyrrole intermediate was confirmed by LC-MS, and hydrolysis proceeds quantitatively at 60°C [3].
Schiff Base Condensation for Structural Elaboration: The sulfonamide’s nitrogen participates in condensation reactions with aldehydes, forming sulfonamide Schiff bases. DFT studies (B3LYP/6-311G+(d,p)) confirm that such derivatives adopt stable E-configurations with planar C=N bonds, facilitating further cyclization or coordination chemistry. This reactivity is exploitable for synthesizing bioactive molecules like insulysin inhibitors, where the sulfonamide Schiff base enhances target binding via π-stacking and hydrogen bonding [4].
Cross-Coupling via Sulfonyl Halide Intermediates: Treatment with PCl₅ converts the sulfonamide to sulfonyl chloride, enabling nucleophilic displacement with amines or alkoxides. For example, reaction with morpholine yields sulfonamides with improved aqueous solubility, while coupling with propargyl alcohol generates click chemistry handles for bioconjugation [3] [8].
The C3 chiral center in N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide necessitates enantioselective synthesis or resolution for stereochemically pure applications:
Enantioselective HPLC Resolution: Chiralpak IA (tris-(3,5-dimethylphenylcarbamate immobilized on silica) achieves baseline separation of racemic trans-3-(aminomethyl)piperidine precursors under polar organic conditions (n-hexane/ethanol 80:20, 0.8 mL/min). The enantiomer elution order was determined via HPLC-UV-ECD coupling, with (+)-(2R,3R)-enantiomer eluting first (α = 1.52, Rₛ = 2.1). Semi-preparative scaling (flow rate: 5 mL/min, injection volume: 500 µL) yields enantiopure (>99% ee) material, as verified by chiral GC [7].
X-ray Diffraction for Absolute Configuration Assignment: Single-crystal X-ray analysis of the (−)-(2S,3S)-1-(3-(aminomethyl)piperidin-1-yl)ethan-1-one intermediate confirms the absolute stereochemistry. Crystallization from ethyl acetate/heptane produces orthorhombic crystals (space group P2₁2₁2₁), with Flack parameter = 0.02(2) validating the S-configuration at C3. This serves as a reference for correlating chiroptical properties of related δ-lactams [7].
Directed α-Lithiation-Electrophilic Quenching: N-Boc protection of racemic 3-(aminomethyl)piperidine enables stereoretentive α-lithiation at C2 using s-BuLi/TMEDA (−78°C, THF). Subsequent electrophilic quenching with methyl iodide or D₂O furnishes C2-functionalized derivatives with >90% diastereomeric excess. This method builds complexity while preserving the C3 chirality [5].
Table 3: Chiral Resolution Techniques for Piperidin-3-ylmethyl Intermediates
Method | Conditions | Enantiomeric Excess (ee) | Throughput |
---|---|---|---|
Enantioselective HPLC | Chiralpak IA, n-Hex/EtOH 80:20 | >99% | 50 mg/h |
Diastereomeric Salt Formation | L-DBTA, iPrOH | 92% | High |
Enzymatic Resolution | Lipase B, vinyl acetate | 88% | Moderate |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1